BenchChemオンラインストアへようこそ!

N-[(2,4-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Estrogen receptor alpha breast cancer antagonist screening

N-[(2,4-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034272-23-4) is a synthetic small-molecule nicotinamide derivative featuring a pyridine-3-carboxamide core substituted with a 2,4-difluorobenzylamine moiety and a tetrahydrofuran-3-yloxy ether linkage. The compound belongs to the broader class of pyridine carboxamides that have been investigated for kinase inhibition, epigenetic modulation, and metabolic enzyme targeting.

Molecular Formula C17H16F2N2O3
Molecular Weight 334.323
CAS No. 2034272-23-4
Cat. No. B2568443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
CAS2034272-23-4
Molecular FormulaC17H16F2N2O3
Molecular Weight334.323
Structural Identifiers
SMILESC1COCC1OC2=C(C=CC=N2)C(=O)NCC3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H16F2N2O3/c18-12-4-3-11(15(19)8-12)9-21-16(22)14-2-1-6-20-17(14)24-13-5-7-23-10-13/h1-4,6,8,13H,5,7,9-10H2,(H,21,22)
InChIKeyZSNYOCWAUCALQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,4-Difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034272-23-4): Core Chemotype and Pharmacological Context for Targeted Procurement


N-[(2,4-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034272-23-4) is a synthetic small-molecule nicotinamide derivative featuring a pyridine-3-carboxamide core substituted with a 2,4-difluorobenzylamine moiety and a tetrahydrofuran-3-yloxy ether linkage. The compound belongs to the broader class of pyridine carboxamides that have been investigated for kinase inhibition, epigenetic modulation, and metabolic enzyme targeting. Available bioactivity annotations in PubChem indicate this chemotype has been evaluated in at least one confirmatory estrogen receptor alpha (ERα) antagonist assay (AID 1865885), where it met the active threshold (Activity ≤ 10 µM) alongside 18 other test compounds [1]. However, the specific potency value and selectivity profile relative to structural analogs remain unpublished in the peer-reviewed primary literature indexed by major databases at the time of this analysis.

Why In-Class Nicotinamide Analogs Cannot Substitute for N-[(2,4-Difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide in Focused Research Programs


Pyridine-3-carboxamide derivatives bearing oxolan-3-yloxy substituents constitute a structurally diverse family in which seemingly minor modifications to the benzylamide region produce profound shifts in target engagement, potency, and selectivity. For instance, replacing the 2,4-difluorophenylmethyl group with a 4-methylpyridin-2-yl, 2,2,2-trifluoroethyl, or 4-phenoxyphenyl group alters both the steric and electronic environment of the amide pharmacophore, which can redirect binding from one target class (e.g., p38 MAP kinase) to another (e.g., NNMT or ERα) [1]. Even within the difluorobenzyl subseries, the positional isomerism of fluorine atoms (2,4- vs. 2,6-difluoro) has been shown to modulate inhibitory potency and metabolic stability in related nicotinamide programs [2]. Consequently, generic lot-for-lot substitution without direct comparative bioequivalence data risks introducing uncharacterized off-target activity, altered cellular permeability, or incompatible pharmacokinetic properties that can confound SAR interpretation and invalidate in vivo proof-of-concept studies.

Quantitative Differentiation Evidence for N-[(2,4-Difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide Relative to Closest Structural Analogs


ERα Antagonist Confirmatory Activity: PubChem BioAssay AID 1865885 Active Call vs. Class Baseline

In a confirmatory ERα antagonist assay (PubChem AID 1865885) derived from the peer-reviewed study by the European Journal of Medicinal Chemistry (2022, 227, 113869), N-[(2,4-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide was flagged as 'Active' using the standard PubChem/ChEMBL threshold of Activity ≤ 10 µM. Among the 19 compounds tested in this assay, 15 exhibited sub-nanomolar potency (Activity ≤ 1 nM), whereas the target compound did not achieve this higher potency tier. This places the compound in the lower-activity segment of the tested set, suggesting that while it possesses measurable ERα antagonist activity, its potency is significantly lower than the most active coumarin-based antiestrogens (3DQ series) that achieved single-digit nanomolar to picomolar IC50 values [1]. No direct head-to-head IC50 comparison with a structurally identical comparator is available.

Estrogen receptor alpha breast cancer antagonist screening

Structural Differentiation via 2,4-Difluorobenzyl Pharmacophore: SAR Comparison with 2,6-Difluoro and Non-Fluorinated Analogs

The 2,4-difluorophenylmethyl substituent in N-[(2,4-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide provides a distinct electrostatic and steric profile compared to its 2,6-difluoro isomer (e.g., 5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide) and non-fluorinated benzyl analogs (e.g., N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide, CAS 2034271-72-0). In related nicotinamide NNMT inhibitor programs, the presence and positional arrangement of fluorine atoms on the benzyl ring significantly influence target affinity: the NNMT inhibitor compound 12 (which lacks the oxolan-3-yloxy motif but retains a nicotinamide core) demonstrated a >7.8-fold difference in potency between human NNMT (IC50 = 0.58 µM) and mouse NNMT (IC50 = 4.5 µM), and a 7-fold difference in cellular MNA reduction IC50 (0.3 vs. 2.1 µM) across U2OS and 3T3L1 cell lines [1]. Although direct comparative data for the target compound are absent, class-level SAR precedent indicates that 2,4-difluoro substitution can modulate electronic effects on the amide carbonyl, altering hydrogen-bonding capacity with catalytic residues relative to 2,6-difluoro or monochloro patterns.

Structure-activity relationship fluorine substitution nicotinamide pharmacophore

Oxolan-3-yloxy Ether Linkage: Conformational Distinction from Direct Alkoxy and Unsubstituted Nicotinamide Scaffolds

The oxolan-3-yloxy (tetrahydrofuran-3-yloxy) ether substituent at the pyridine 2-position introduces a conformationally flexible yet sterically constrained cyclic ether motif that distinguishes this compound from nicotinamide analogs bearing linear alkoxy chains (e.g., methoxy, ethoxy) or unsubstituted pyridine rings. In the broader class of pyridine-3-carboxamide ligands, the oxolan-3-yloxy group has been employed as a bioisosteric replacement to modulate lipophilicity (clogP), aqueous solubility, and metabolic stability without introducing a chiral center at the point of attachment (the oxolane ring itself is achiral at the 3-position oxygen). The NNMT inhibitor compound 12, which retains a nicotinamide core but lacks the oxolan-3-yloxy group, achieved 85% metabolic stability in human microsomes after 30 minutes [1]. No comparative metabolic stability data exist for the target compound, but class-level precedent suggests that incorporation of the oxolan-3-yloxy ether typically reduces oxidative metabolism at the pyridine 2-position relative to unsubstituted variants [2].

Conformational restriction ether linkage tetrahydrofuran bioisostere

Procurement-Relevant Application Scenarios for N-[(2,4-Difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide Based on Available Quantitative Evidence


Negative Control or Low-Potency Comparator for ERα Antagonist Screening Cascades

Based on its 'Active' but non-sub-nanomolar classification in PubChem AID 1865885, this compound is optimally deployed as a low-potency reference compound or negative control in ERα antagonist biochemical and cellular assays. Its activity above the sub-nanomolar threshold distinguishes it from the 15 highly potent compounds in the same assay (Activity ≤ 1 nM), making it suitable for defining the lower boundary of the assay's dynamic range or for use as a tool to validate assay sensitivity in secondary screening platforms [1].

SAR Probe for 2,4-Difluorobenzyl Pharmacophore Contribution in Nicotinamide Lead Optimization

The compound serves as a specific SAR probe to interrogate the contribution of the 2,4-difluorobenzyl group to target binding and selectivity within nicotinamide-based inhibitor programs. Comparative testing against the 2,6-difluoro isomer (e.g., 5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide) and the 4-chloro analog (CAS 2034271-72-0) can isolate the effect of fluorine positional isomerism on potency and species selectivity, a phenomenon demonstrated in the NNMT inhibitor class where species-dependent IC50 differences exceeded 7.8-fold [2].

Metabolic Stability Benchmarking in Oxolan-3-yloxy Nicotinamide Series

Although no direct stability data exist for this compound, its oxolan-3-yloxy ether linkage makes it a candidate for comparative microsomal or hepatocyte stability studies against analogs lacking the cyclic ether (e.g., compound 12, which showed 85% human microsomal stability at 30 min) or analogs with alternative C2 substituents. Such head-to-head studies would quantify the metabolic shielding effect of the oxolan-3-yloxy group and inform the design of analogs with optimized PK profiles [2].

Reference Standard for Analytical Method Development and Quality Control in Chemical Procurement

The compound (CAS 2034272-23-4, molecular formula C17H16F2N2O3, MW 334.32) is suitable as a reference standard for HPLC-MS method development, purity verification, and stability-indicating assay validation during procurement and inventory management of nicotinamide derivative libraries. Its distinct InChIKey (ZSNYOCWAUCALQZ-UHFFFAOYSA-N) and well-defined synthetic accessibility [1] support its use as a system suitability standard in analytical workflows.

Quote Request

Request a Quote for N-[(2,4-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.